1-(3-Acetyl[1,1'-biphenyl]-4-yl)-2-hydroxyethan-1-one
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Overview
Description
1-(3-Acetyl[1,1’-biphenyl]-4-yl)-2-hydroxyethan-1-one is an organic compound that features a biphenyl structure with an acetyl group and a hydroxyethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Acetyl[1,1’-biphenyl]-4-yl)-2-hydroxyethan-1-one typically involves Friedel-Crafts acylation reactions. The process begins with the acylation of biphenyl using an acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions generally require an inert atmosphere and a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Acetyl[1,1’-biphenyl]-4-yl)-2-hydroxyethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethanone moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
1-(3-Acetyl[1,1’-biphenyl]-4-yl)-2-hydroxyethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Acetyl[1,1’-biphenyl]-4-yl)-2-hydroxyethan-1-one involves its interaction with specific molecular targets. The acetyl and hydroxyethanone groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The biphenyl structure provides a rigid framework that can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Acetyl[1,1’-biphenyl]-4-yl)-2-hydroxyethan-1-one: Similar structure but with different substitution pattern.
1-(3-Acetyl[1,1’-biphenyl]-4-yl)-2-hydroxypropan-1-one: Similar structure with an additional carbon in the hydroxyalkyl chain.
Uniqueness
1-(3-Acetyl[1,1’-biphenyl]-4-yl)-2-hydroxyethan-1-one is unique due to its specific substitution pattern and the presence of both acetyl and hydroxyethanone groups. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
872611-40-0 |
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Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
1-(2-acetyl-4-phenylphenyl)-2-hydroxyethanone |
InChI |
InChI=1S/C16H14O3/c1-11(18)15-9-13(12-5-3-2-4-6-12)7-8-14(15)16(19)10-17/h2-9,17H,10H2,1H3 |
InChI Key |
OKRUBPRNJXRVPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)C2=CC=CC=C2)C(=O)CO |
Origin of Product |
United States |
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